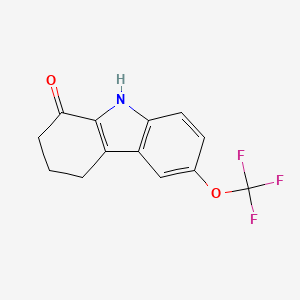
6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one is a compound that features a trifluoromethoxy group attached to a tetrahydrocarbazol-1-one core
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl triflate as a source of the trifluoromethoxy group . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
科学研究应用
6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one has several scientific research applications:
作用机制
The mechanism of action of 6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and binding affinity to certain receptors or enzymes. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
Uniqueness
6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydrocarbazol-1-one core combined with the trifluoromethoxy group makes it a versatile compound for various applications, distinguishing it from other similar compounds .
生物活性
6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one is a novel compound derived from the tetrahydrocarbazole family. Its unique trifluoromethoxy group contributes to its distinct chemical properties and biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the modulation of receptor activities associated with inflammatory diseases and cancer.
- Molecular Formula : C13H10F3NO2
- Molecular Weight : 269.23 g/mol
- IUPAC Name : this compound
The presence of the trifluoromethoxy group enhances its pharmacological properties, potentially increasing efficacy and selectivity against biological targets.
Research indicates that this compound may act as an antagonist for specific receptors involved in inflammatory processes. Its ability to modulate receptor activity suggests therapeutic applications in managing diseases characterized by dysregulated receptor signaling.
Anticancer Properties
Recent studies highlight the anticancer potential of compounds based on the tetrahydrocarbazole scaffold. For instance:
- In Vitro Studies : Compounds similar to this compound were tested against various cancer cell lines such as MCF-7 (breast cancer), HTC116 (colon cancer), and A596 (lung cancer). These studies demonstrated significant cytotoxicity and apoptosis induction in treated cells .
- Mechanisms : The anticancer activity is attributed to the activation of pathways leading to DNA damage and mitochondrial dysfunction. The compounds were shown to inhibit angiogenesis and disrupt cell cycle progression .
Anti-inflammatory Activity
The compound's role as a CRTH2 antagonist positions it as a candidate for treating prostaglandin-mediated diseases. CRTH2 is implicated in Th2 cell-mediated inflammation, making antagonists valuable in managing conditions like asthma and allergic responses .
Data Table: Biological Activity Summary
Case Studies
-
Study on Anticancer Activity :
- Researchers synthesized various thioamide derivatives based on the tetrahydrocarbazole scaffold. In vitro assays revealed that these derivatives exhibited significant anticancer activity against multiple cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .
- Inflammatory Response Modulation :
属性
IUPAC Name |
6-(trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)19-7-4-5-10-9(6-7)8-2-1-3-11(18)12(8)17-10/h4-6,17H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNIILXZKOZGEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














